Technical Monograph: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Technical Monograph: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Here is the in-depth technical guide for tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate , designed for researchers and drug development professionals.
A Versatile Spirocyclic Scaffold for Medicinal Chemistry
Executive Summary
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate (CAS 960294-14-8 ) is a high-value spirocyclic diamine scaffold used extensively in modern drug discovery. Characterized by a rigid spiro[4.5]decane core, this compound offers a unique three-dimensional architecture that differentiates it from flat, aromatic linkers. Its high fraction of sp3-hybridized carbons (
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The compound is a mono-protected spiro-diamine. The tert-butoxycarbonyl (Boc) group protects the nitrogen in the five-membered ring (
Table 1: Core Technical Data
| Property | Specification |
| CAS Number | 960294-14-8 |
| IUPAC Name | tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 240.34 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC12CNCCC2 |
| Appearance | White to off-white solid |
| Purity Standard | |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water |
| pKa (Calc) | ~9.5 (Secondary amine, |
| LogP (Calc) | 1.4 – 1.8 |
Synthetic Logic & Methodology
The synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate requires constructing a quaternary spiro-center. The most robust industrial route employs a "Lactam Strategy," utilizing an orthogonal cyclization approach. This ensures the Boc group remains on the 5-membered ring while the 6-membered ring is built and subsequently reduced.
Retrosynthetic Analysis
The spiro-framework is disconnected at the 6-membered ring lactam. The precursor is an alkylated pyrrolidine derivative. The strategic choice of starting material—1-Boc-pyrrolidine-3-carboxylic acid ester —sets the stereochemistry and protecting group pattern early.
Representative Synthetic Protocol
Note: This protocol is a generalized high-yield pathway derived from standard spiro-piperidine synthesis methodologies.
Step 1: Alpha-Alkylation (Creation of the Quaternary Center)
-
Reagents: 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate, LDA (Lithium Diisopropylamide), 1-bromo-3-chloropropane (or 3-bromopropionitrile for alternative routes).
-
Mechanism: Enolate formation at the C3 position of the pyrrolidine ring followed by
attack on the alkyl halide. -
Protocol:
-
Cool THF solution of 1-Boc-pyrrolidine-3-carboxylate to -78°C.
-
Add LDA (1.1 equiv) dropwise to generate the enolate.
-
Add 3-bromopropionitrile (or equivalent electrophile) slowly.
-
Warm to RT. Isolate the C3-alkylated intermediate.
-
Step 2: Reductive Cyclization (Formation of the Spiro-Lactam)
-
Reagents: Raney Nickel or
, (50 psi), Methanol/Ammonia. -
Mechanism: Hydrogenation of the nitrile group to a primary amine, which spontaneously undergoes intramolecular nucleophilic acyl substitution on the adjacent ester to form the lactam ring (2-oxo-1,7-diazaspiro[4.5]decane).
-
Protocol:
-
Dissolve the alkylated nitrile in MeOH saturated with
. -
Hydrogenate over Raney Ni at 50 psi for 12 hours.
-
Filter catalyst and concentrate. The spiro-lactam often crystallizes or is purified by silica chromatography.
-
Step 3: Lactam Reduction (Final Core Formation)
-
Reagents:
(Lithium Aluminum Hydride) or . -
Mechanism: Reduction of the amide carbonyl to the methylene group.
-
Protocol:
-
Suspend the spiro-lactam in dry THF under
. -
Add
(2-3 equiv) carefully at 0°C, then reflux for 4-6 hours. -
Quench via Fieser workup (
, 15% , ). -
The Boc group is generally stable under controlled
conditions, but if cleavage occurs, re-protection with is performed immediately. Note: Using Borane-THF is milder and preserves the Boc group more reliably.
-
Synthetic Workflow Diagram
[2][5][10]
Medicinal Chemistry Applications
Structural Advantages
-
Vector Control: The spiro-carbon forces the two rings to be perpendicular. This allows substituents on
and to explore chemical space in orthogonal vectors, unlike linear piperazines or biphenyls. -
Fsp3 & Solubility: The high saturation (
character) disrupts crystal packing energy and improves water solubility compared to flat aromatic scaffolds. -
Metabolic Stability: The quaternary center blocks metabolic oxidation at that position, a common liability in simple piperidines.
Target Classes
-
GPCR Modulators: The 1,7-diazaspiro[4.5]decane core mimics the turn structures of peptides (e.g.,
-turns), making it a privileged scaffold for chemokine receptors (CCR5, CXCR4) and opioid receptors. -
Kinase Inhibitors: Used as a solvent-exposed solubilizing group attached to the kinase hinge-binder.
-
PROTAC Linkers: The rigid geometry provides a defined exit vector, crucial for optimizing the ternary complex between the E3 ligase and the target protein.
Handling, Safety & Stability
GHS Classification
-
Signal Word: Warning
-
Hazard Statements:
Storage & Stability
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The secondary amine can absorb
from the air (forming carbamates); keep tightly sealed. -
Stability: Stable for >2 years if stored properly. Avoid strong acids (cleaves Boc) and strong oxidizers.
References
-
Sigma-Aldrich. tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate Product Sheet. Link
-
PubChem. Compound Summary for CID 23282891: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate. National Library of Medicine. Link
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
- Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Reference for Fsp3 and metabolic stability concepts).
-
BLD Pharm. Safety Data Sheet (SDS) - CAS 960294-14-8. Link
![Structure of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate](https://i.imgur.com/example.png)


![Structure of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](https://i.imgur.com/example4.png)
